

An In-Depth Technical Guide to Vinylxytrimethylsilane: Properties, Reactivity, and Synthetic Applications

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Compound of Interest

Compound Name: Vinylxytrimethylsilane

Cat. No.: B1662004

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Introduction

Vinylxytrimethylsilane, also known as (trimethylsiloxy)ethylene, is a versatile organosilicon compound that serves as a valuable building block in modern organic synthesis. Its unique chemical structure, combining a vinyl group with a trimethylsilyl ether, renders it a stable and easily handled equivalent of an acetaldehyde enolate. This guide provides a comprehensive overview of the physical and chemical properties of **vinylxytrimethylsilane**, its synthesis, and its diverse applications in chemical reactions, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Vinylxytrimethylsilane is a colorless, flammable liquid with a characteristic boiling point of 74-75 °C.^{[1][2]} It is miscible with common organic solvents but is sensitive to moisture and can hydrolyze to acetaldehyde and hexamethyldisiloxane. Proper handling and storage under anhydrous conditions are therefore crucial to maintain its integrity.

Structural and Spectroscopic Data

A thorough understanding of the spectroscopic signature of **vinylxytrimethylsilane** is essential for its identification and for monitoring its reactions.

Table 1: Key Physicochemical and Spectroscopic Data for **Vinylxytrimethylsilane**

| Property | Value | Reference(s) |
|--|---|--|
| Molecular Formula | C ₅ H ₁₂ OSi | [3] |
| Molecular Weight | 116.23 g/mol | [3] |
| Boiling Point | 74-75 °C | [1][2] |
| Density | 0.779 g/mL at 25 °C | [3] |
| Refractive Index (n ²⁰ /D) | 1.389 | [3] |
| Flash Point | -19 °C | [3] |
| ¹ H NMR (CDCl ₃) | δ (ppm): ~6.4 (dd, 1H, =CH-O), ~4.3 (d, 1H, =CH ₂), ~4.0 (d, 1H, =CH ₂), 0.2 (s, 9H, -Si(CH ₃) ₃) | Inferred from related compounds[4][5][6] |
| ¹³ C NMR (CDCl ₃) | δ (ppm): ~150 (=CH-O), ~85 (=CH ₂), ~0 (-Si(CH ₃) ₃) | Inferred from related compounds[7][8] |
| FT-IR (neat) | Key absorptions (cm ⁻¹): ~3080 (C-H, vinyl), ~1640 (C=C, vinyl), ~1250 (Si-CH ₃), ~1070 (Si-O-C) | Inferred from related compounds[9] |
| Mass Spec (EI) | Key fragments (m/z): 116 (M ⁺), 101 ([M-CH ₃] ⁺), 73 ([Si(CH ₃) ₃] ⁺) | Inferred from general fragmentation patterns[10][11] |

Synthesis of Vinyloxytrimethylsilane

The most common and practical laboratory synthesis of **vinyloxytrimethylsilane** involves the trapping of the enolate of acetaldehyde with a silylating agent, typically trimethylsilyl chloride (TMSCl). The choice of base and reaction conditions is critical to ensure the efficient formation of the desired product.

Experimental Protocol: Synthesis from Acetaldehyde

This protocol is adapted from established procedures for the synthesis of silyl enol ethers.[12]
[13]

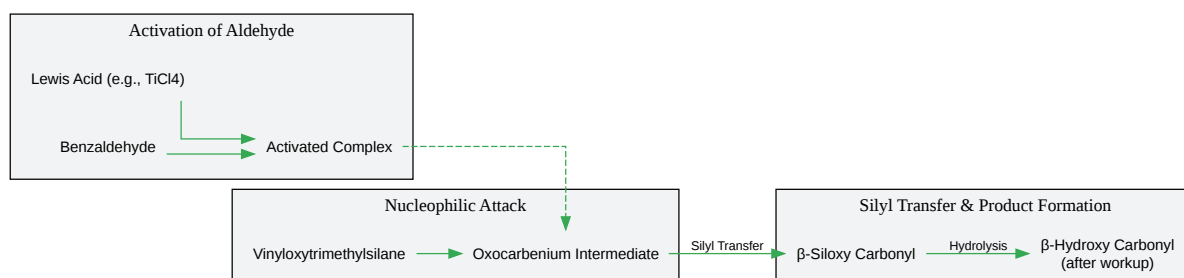
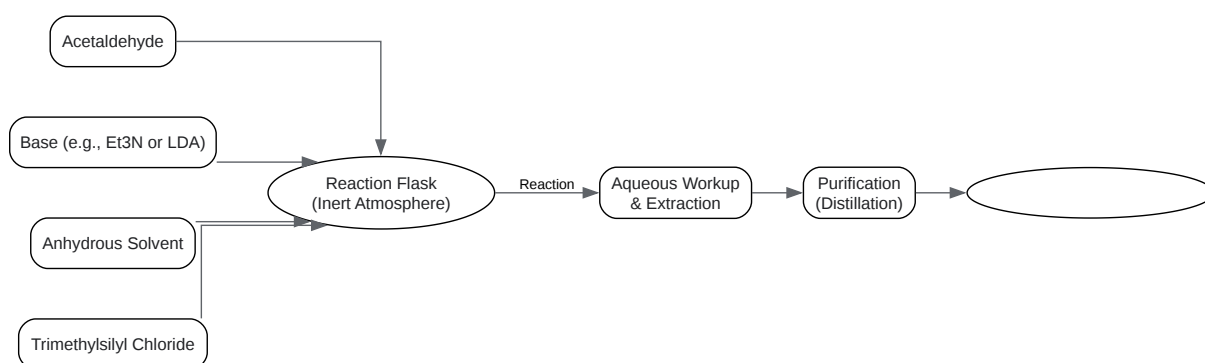
Materials:

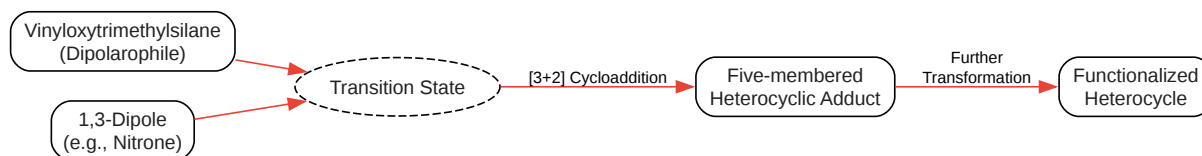
- Acetaldehyde
- Trimethylsilyl chloride (TMSCl)
- Triethylamine (Et_3N) or a stronger, non-nucleophilic base like lithium diisopropylamide (LDA)
- Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or N,N-dimethylformamide)
- Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
- Under a nitrogen atmosphere, charge the flask with the anhydrous solvent and the chosen base (e.g., triethylamine).
- Cool the mixture to the appropriate temperature. For triethylamine, the reaction can often be run at room temperature or with gentle heating. For LDA, a low temperature (e.g., $-78\text{ }^\circ\text{C}$) is required.
- Add freshly distilled acetaldehyde dropwise to the stirred solution of the base.
- Following the addition of acetaldehyde, add trimethylsilyl chloride dropwise via the dropping funnel.
- After the addition is complete, allow the reaction to stir for several hours. The reaction progress can be monitored by GC or TLC.
- Upon completion, the reaction mixture is quenched, typically with a saturated aqueous solution of sodium bicarbonate.

- The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
- The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
- The crude product is then purified by fractional distillation to yield pure **vinylxytrimethylsilane**.





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